(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, a series of new 3,4-dihydronaphthalen-1 (2H)-one derivatives were designed and synthesized by the Claisen–Schmidt condensation reaction . Their structures were characterized by NMR, FTIR, and MS spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .Chemical Reactions Analysis
In the case of similar compounds, they have been synthesized through various reactions. The most common synthesis method involves the condensation of 3,4-dimethoxybenzaldehyde and 5-hydroxybenzofuran-3 (2H)-one in the presence of a base .Scientific Research Applications
Environmental Occurrence and Human Exposure
Parabens, which are structurally related due to their benzoic acid backbone, are widely used as preservatives in cosmetics, pharmaceuticals, and foodstuffs. Studies have shown that parabens are present in the majority of food samples, indicating widespread human exposure through diet (Liao, Kannan, & Liu, 2013). Similar research has focused on the occurrence of parabens and their metabolites in indoor dust from various countries, suggesting another route of human exposure (Wang, Liao, Liu, Wu, Guo, Moon, Nakata, & Kannan, 2012).
Health Effects
The potential health effects of compounds like PAHs, which share structural components with benzofuran derivatives, have been a concern. For example, exposure to dioxins and PCBs, which are structurally and toxicologically related to PAHs, has been linked to alterations in thyroid hormone levels in pregnant women and their infants, indicating the endocrine-disrupting potential of these compounds (Koopman-Esseboom, Morse, Weisglas-Kuperus, Lutke-Schipholt, Van Der Paauw, Tuinstra, Brouwer, & Sauer, 1994).
Metabolism and Excretion
Understanding the metabolism and excretion of chemical compounds is crucial for assessing their toxicity and potential health risks. Research into the metabolism of fragrance compounds such as lysmeral, which, like benzofuran derivatives, contains aromatic rings, has provided insight into the human body's ability to process and eliminate these substances. Such studies have revealed the primary metabolites of lysmeral and their excretion patterns, contributing to the assessment of human exposure levels (Scherer, Koch, Schütze, Pluym, Krnáč, Gilch, Leibold, & Scherer, 2017).
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-13(12)22-2)8-14-15(19)10-4-5-11(18)16(20)17(10)23-14/h3-8,18,20H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGPKFVTLCJYMW-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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